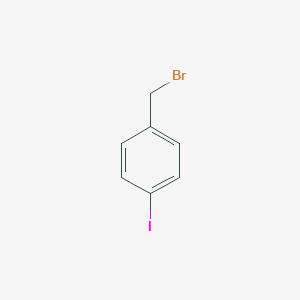

4-Iodobenzyl bromide

Beschreibung

The exact mass of the compound 4-Iodobenzyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Iodobenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodobenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(bromomethyl)-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrI/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTRMYJYYNQQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359261 | |

| Record name | 4-Iodobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16004-15-2 | |

| Record name | 4-Iodobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16004-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodobenzyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016004152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromomethyl-4-iodo-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-IODOBENZYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5452CN8QMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 4-Iodobenzyl Bromide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 4-Iodobenzyl bromide, a key reagent in organic synthesis, with a particular focus on its applications in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in these fields, offering detailed technical data, experimental protocols, and workflow visualizations.

Core Properties and Specifications

4-Iodobenzyl bromide, also known as α-bromo-4-iodotoluene, is a bifunctional organic compound featuring both a reactive benzyl bromide moiety and an iodinated aromatic ring. This unique structure makes it a versatile building block for the synthesis of complex organic molecules.

| Property | Value | Source |

| CAS Number | 16004-15-2 | [1] |

| Molecular Formula | C₇H₆BrI | [1] |

| Molecular Weight | 296.93 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 78-82 °C | [3] |

| Solubility | Insoluble in water | [4] |

| Storage Temperature | 2-8°C | [3] |

Synthesis of 4-Iodobenzyl Bromide

A common method for the synthesis of 4-Iodobenzyl bromide involves the radical bromination of 4-iodotoluene.

Experimental Protocol: Radical Bromination of 4-Iodotoluene

Materials:

-

4-Iodotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve 4-iodotoluene in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the mixture to reflux for several hours under illumination to initiate the radical reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the insoluble succinimide by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure 4-Iodobenzyl bromide.[1]

Applications in Drug Development and Medicinal Chemistry

The dual reactivity of 4-Iodobenzyl bromide makes it a valuable precursor in the synthesis of various pharmaceutical agents and molecular probes. The benzyl bromide group readily undergoes nucleophilic substitution, while the iodo group is amenable to cross-coupling reactions.

Synthesis of Androgen Receptor Ligands

4-Iodobenzyl bromide is utilized in the synthesis of radioiodinated ligands for the androgen receptor (AR), which are crucial tools for studying prostate cancer and other androgen-related disorders.[5] The iodo-group allows for the introduction of a radioisotope, such as ¹²³I or ¹²⁵I, for imaging and radioligand binding assays.

Precursor for PET Tracers

The synthesis of Positron Emission Tomography (PET) tracers often involves the late-stage introduction of a positron-emitting radionuclide. While direct radioiodination of 4-iodobenzyl bromide is possible, it more commonly serves as a precursor for more complex molecules that are subsequently radiolabeled. The general workflow for producing a PET tracer is outlined below.

References

- 1. Synthesis and structure-activity studies of side-chain derivatized arylhydantoins for investigation as androgen receptor radioligands. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and structure-activity investigation of iodinated arylhydantoins and arylthiohydantoins for development as androgen receptor radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and preparation of 4-Iodobenzyl bromide

An In-depth Technical Guide to the Synthesis and Preparation of 4-Iodobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodobenzyl bromide is a crucial intermediate in organic synthesis, widely utilized in the development of pharmaceuticals and materials science. Its bifunctional nature, featuring a reactive benzyl bromide moiety and an iodine-substituted aromatic ring, allows for sequential functionalization through nucleophilic substitution and cross-coupling reactions. This document provides a comprehensive technical guide on the synthesis of 4-Iodobenzyl bromide, focusing on the prevalent method of free-radical bromination of 4-iodotoluene. It includes detailed experimental protocols, quantitative data, reaction pathways, and safety considerations to aid researchers in its efficient and safe preparation.

Introduction

4-Iodobenzyl bromide, with the chemical formula C₇H₆BrI, is a light yellow crystalline solid.[1] It serves as a valuable building block in synthetic chemistry. The benzyl bromide group is an excellent electrophile for introducing the 4-iodobenzyl moiety onto various nucleophiles, while the iodine atom provides a handle for subsequent modifications, such as Suzuki, Sonogashira, or Heck cross-coupling reactions. This versatility makes it an important precursor in the synthesis of complex molecules, including radioligands for androgen receptors and dopamine transporter (DAT) tracers for neuroimaging.[2]

Chemical Properties and Identifiers

A summary of the key physical and chemical properties of 4-Iodobenzyl bromide is presented below.

| Property | Value | Reference(s) |

| CAS Number | 16004-15-2 | [1][3] |

| Molecular Formula | C₇H₆BrI | [3] |

| Molecular Weight | 296.93 g/mol | [3] |

| Appearance | Light yellow adhering crystalline powder | [1] |

| Melting Point | 78-82 °C (lit.) | [1][2] |

| Solubility | Insoluble in water | [1][4] |

| IUPAC Name | 1-(bromomethyl)-4-iodobenzene | [3] |

| Synonyms | p-Iodobenzyl bromide, α-Bromo-4-iodotoluene | [3][5] |

Core Synthesis Methodology: Wohl-Ziegler Bromination

The most common and effective method for preparing 4-Iodobenzyl bromide is the Wohl-Ziegler reaction, which involves the free-radical side-chain bromination of 4-iodotoluene.[6] This reaction utilizes N-Bromosuccinimide (NBS) as the source of bromine radicals in the presence of a radical initiator.[7][8]

The reaction proceeds via a radical chain mechanism. A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), generates initial radicals upon heating or irradiation.[6] These radicals abstract a hydrogen atom from HBr (present in trace amounts), producing a bromine radical (Br•). The bromine radical then abstracts a benzylic hydrogen from 4-iodotoluene, which is the most labile hydrogen due to the resonance stabilization of the resulting benzyl radical. This benzyl radical then reacts with a bromine source (Br₂ generated in low concentration from the reaction of NBS with HBr) to form the desired product, 4-iodobenzyl bromide, and a new bromine radical, propagating the chain.[9]

Reaction Pathway

The overall transformation is illustrated below.

Caption: General reaction scheme for the synthesis of 4-Iodobenzyl bromide.

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of 4-Iodobenzyl bromide from 4-iodotoluene.[1]

Materials and Reagents

| Reagent / Material | Quantity | Moles (approx.) | Notes |

| 4-Iodotoluene | 25 g | 0.115 mol | Starting material |

| N-Bromosuccinimide (NBS) | 23.5 g | 0.132 mol | Brominating agent (approx. 1.15 eq) |

| Benzoyl Peroxide | 375 mg | 1.55 mmol | Radical initiator |

| Carbon Tetrachloride | 375 ml | - | Anhydrous solvent |

| Ethyl Acetate | As needed | - | Recrystallization solvent |

| Hexane | As needed | - | Recrystallization solvent |

Note on Solvent Choice: Carbon tetrachloride (CCl₄) is a traditional solvent for Wohl-Ziegler reactions but is toxic, carcinogenic, and environmentally harmful.[10] Researchers are encouraged to consider greener alternatives. Studies have shown that supercritical carbon dioxide (SC-CO₂) and non-halogenated hydrocarbons like cyclohexane can be effective substitutes, often minimizing side products.[10][11]

Synthesis Procedure

The overall workflow from reaction to purification is outlined below.

Caption: Experimental workflow for the synthesis and purification of 4-Iodobenzyl bromide.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-iodotoluene (25 g), N-bromosuccinimide (23.5 g), and benzoyl peroxide (375 mg) in carbon tetrachloride (375 ml).[1]

-

Reaction Execution: Heat the mixture to reflux for 7 hours. The reaction should be conducted under light conditions to facilitate radical initiation.[1]

-

Cooling: After the reflux period, allow the reaction mixture to cool and stir at room temperature overnight.[1]

-

Work-up: Remove the insoluble material (succinimide byproduct) by filtration. The filtrate, containing the product, is then concentrated under reduced pressure using a rotary evaporator.[1]

-

Purification: The resulting crude residue is purified by recrystallization. Dissolve the residue in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to induce crystallization.[1]

-

Isolation: Collect the crystals by vacuum filtration, wash with cold hexane, and dry to afford the target product, 4-iodobenzyl bromide. The reported yield for this procedure is 60.3%.[1]

Product Characterization

The identity and purity of the synthesized 4-iodobenzyl bromide can be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature for the product. (CDCl₃, TMS internal standard): δ 7.72 (d, 2H, aromatic protons ortho to iodine), 7.14 (d, 2H, aromatic protons ortho to the benzyl group), 4.39 (s, 2H, benzylic CH₂Br protons).[1]

-

Melting Point: A sharp melting point range of 78-82 °C is indicative of high purity.[1][2]

Safety and Handling

4-Iodobenzyl bromide is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage.[2][4] It is a lachrymator.

-

Handling: Always handle 4-iodobenzyl bromide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

-

Storage: Store in a cool, dry place (recommended 2-8°C), protected from light.[2][4] It is incompatible with strong oxidizing agents, bases, and amines.[4]

This guide provides a foundational understanding and a practical framework for the synthesis of 4-iodobenzyl bromide. Researchers should always consult primary literature and safety data sheets before undertaking any experimental work.

References

- 1. 4-Iodobenzyl bromide | 16004-15-2 [chemicalbook.com]

- 2. 4-Iodobenzyl bromide 95 16004-15-2 [sigmaaldrich.com]

- 3. 4-Iodobenzyl bromide | C7H6BrI | CID 954258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Iodobenzyl bromide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 4-碘溴苄 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. Bromination - Common Conditions [commonorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]

- 11. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Iodobenzyl Bromide: Safety, Handling, and Experimental Considerations

For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical reagents is paramount. This technical guide provides a comprehensive overview of the safety data, handling procedures, and essential experimental considerations for 4-Iodobenzyl bromide (CAS No: 16004-15-2). This document is intended to serve as a critical resource for laboratory personnel, ensuring best practices are followed when working with this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. 4-Iodobenzyl bromide is a solid at room temperature with the following key characteristics:

| Property | Value | References |

| Molecular Formula | C₇H₆BrI | [1][2] |

| Molecular Weight | 296.93 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 78-82 °C | [3] |

| Solubility | Insoluble in water | [3] |

| Storage Temperature | 2-8°C |

Hazard Identification and Classification

4-Iodobenzyl bromide is classified as a hazardous substance, and it is crucial to be aware of its potential dangers. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

Signal Word: Danger[1]

Hazard Statements:

-

H341: Suspected of causing genetic defects.

-

H290: May be corrosive to metals.

Pictograms:

Other Hazards:

-

The substance is a lachrymator, meaning it can cause tearing.[1]

-

The toxicological properties have not been fully investigated.[1]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling 4-Iodobenzyl bromide to minimize exposure and prevent accidents.

Engineering Controls

-

Fume Hood: Always handle 4-Iodobenzyl bromide in a well-ventilated area, preferably within a chemical fume hood.[1][5]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

The following PPE is essential for any personnel handling this chemical:

| PPE Category | Specification | References |

| Eye Protection | Goggles or a face shield (European standard - EN 166). | [1] |

| Hand Protection | Protective gloves. | [1] |

| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [1] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator should be used if exposure limits are exceeded. For small-scale laboratory use, a respirator with a particulate filter conforming to EN 143 is recommended. | [1] |

The following diagram illustrates the standard workflow for donning and doffing PPE to ensure maximum safety.

References

An In-depth Technical Guide to the Physical Characteristics of 4-Iodobenzyl Bromide

This technical guide provides a comprehensive overview of the known physical characteristics of 4-Iodobenzyl bromide, with a focus on its melting point and solubility. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physical Properties

4-Iodobenzyl bromide (CAS No. 16004-15-2), also known as α-bromo-4-iodotoluene, is a substituted aromatic halide commonly used as an intermediate in organic synthesis. Its physical properties are crucial for its handling, storage, and application in various chemical reactions.

Table 1: Summary of Physical Characteristics of 4-Iodobenzyl Bromide

| Property | Value | Source |

| Melting Point | 78-82 °C | [1][2][3] |

| Solubility in Water | Insoluble |

Note: The melting point is a literature value and may vary slightly depending on the purity of the substance.

Experimental Protocols

While specific experimental data for the determination of 4-Iodobenzyl bromide's physical properties are not extensively published, standardized methodologies for organic compounds are applicable. The following sections detail the general procedures for determining melting point and solubility.

2.1. Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 4-Iodobenzyl bromide is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern digital melting point apparatus).

-

Heating: The heating bath is heated gradually, and the temperature is monitored closely. The rate of heating should be slow (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: Two temperatures are recorded:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire solid sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range between T1 and T2.

2.2. Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity and potential applications in different reaction media. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Qualitative Solubility Test Methodology:

-

Sample Preparation: A small, measured amount of 4-Iodobenzyl bromide (e.g., 20-30 mg) is placed into a clean, dry test tube.

-

Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (usually room temperature).

-

Observation: The mixture is observed to determine if the solid has dissolved completely, partially, or not at all.

-

Classification: The solubility is typically classified as:

-

Soluble: The solid dissolves completely.

-

Slightly Soluble: A noticeable portion of the solid dissolves.

-

Insoluble: No significant amount of the solid dissolves.

-

-

Solvent Selection: This procedure is repeated with a range of solvents of varying polarities, such as water, ethanol, acetone, dichloromethane, and hexane, to create a solubility profile.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for determining the key physical characteristics of a solid organic compound like 4-Iodobenzyl bromide.

References

The Reactivity of 4-Iodobenzyl Bromide with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobenzyl bromide is a versatile bifunctional reagent of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive benzylic bromide and an aryl iodide, allows for sequential and site-selective functionalization. The benzylic bromide moiety serves as a potent electrophile for nucleophilic substitution reactions, enabling the introduction of the 4-iodobenzyl group onto a wide range of nucleophiles. This guide provides a comprehensive technical overview of the reactivity of 4-iodobenzyl bromide with various nucleophiles, supported by comparative data, detailed experimental protocols, and workflow visualizations to aid in its effective utilization in research and development.

The reactivity of benzyl bromides is primarily governed by their ability to undergo nucleophilic substitution, which can proceed through either an SN1 or SN2 mechanism. The stability of the resulting benzylic carbocation (in an SN1 pathway) or the transition state (in an SN2 pathway) is a key determinant of the reaction rate and is significantly influenced by the electronic properties of the substituents on the aromatic ring.[1] The iodine atom at the para-position of 4-iodobenzyl bromide exerts a mild electron-withdrawing inductive effect (-I) and a weak electron-donating mesomeric effect (+M). The overall electronic effect of the iodo substituent is generally considered to be weakly deactivating, which can influence the rate of nucleophilic substitution compared to unsubstituted benzyl bromide.

Data Presentation: Reactivity with Nucleophiles

While specific kinetic data for the reactions of 4-iodobenzyl bromide are not extensively tabulated in the literature, the following tables summarize representative yields for the alkylation of various nucleophiles with benzyl bromide and its derivatives. This data provides a valuable reference for predicting the outcome of reactions with 4-iodobenzyl bromide.

Table 1: N-Alkylation of Amines with Benzyl Bromides

| Amine Nucleophile | Benzyl Bromide Derivative | Base | Solvent | Time (h) | Yield (%) | Reference |

| Benzylamine | Benzyl bromide | Et3N | DMF | 9 | 76 | [2] |

| Aniline | 4-Nitrobenzyl bromide | NaHCO3 | Aqueous | 1 | 97 | [3] |

| Phthalimide | Benzyl bromide | K2CO3 | DMF | - | High | [4] |

| Imide | Benzyl bromide | K2CO3 | Ball Mill | 2 | High | [4] |

Note: The reactivity of 4-iodobenzyl bromide in N-alkylation is expected to be comparable to or slightly less than that of unsubstituted benzyl bromide due to the weakly deactivating nature of the iodine substituent.

Table 2: O-Alkylation of Alcohols and Phenols with Benzyl Bromides (Williamson Ether Synthesis)

| Alcohol/Phenol Nucleophile | Benzyl Bromide Derivative | Base | Solvent | Yield (%) | Reference |

| N-Acetylneuraminic Acid Derivative | Benzyl bromide | NaH | THF | 62 | [5] |

| 4-Hydroxycoumarin | Benzyl O-acetate | STO | Acetic Acid | Good | [6] |

Note: The Williamson ether synthesis is a robust method for the preparation of ethers from 4-iodobenzyl bromide. The choice of a suitable base and solvent is crucial for achieving high yields.

Table 3: S-Alkylation of Thiols with Benzyl Bromides

| Thiol Nucleophile | Benzyl Bromide Derivative | Base | Solvent | Yield (%) | Reference |

| Thiophenol | Benzyl bromide | - | - | - | [7] |

| 2-Mercaptobenzothiazole | Propargyl bromide | Et3N | Acetone | 88 | [8] |

Note: Thiols are excellent nucleophiles and react readily with 4-iodobenzyl bromide to form stable thioethers. The reaction is typically fast and high-yielding.

Experimental Protocols

The following are detailed methodologies for key reactions involving 4-iodobenzyl bromide with representative nucleophiles.

Protocol 1: N-Alkylation of a Primary Amine with 4-Iodobenzyl Bromide

Objective: To synthesize N-(4-iodobenzyl)benzylamine.

Materials:

-

4-Iodobenzyl bromide

-

Benzylamine

-

Triethylamine (Et3N)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask, dissolve 4-iodobenzyl bromide (1.0 eq) in DMF.

-

Add benzylamine (1.1 eq) and triethylamine (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(4-iodobenzyl)benzylamine.

Protocol 2: O-Alkylation of a Phenol with 4-Iodobenzyl Bromide (Williamson Ether Synthesis)

Objective: To synthesize 4-(4-iodobenzyloxy)phenol.

Materials:

-

4-Iodobenzyl bromide

-

Hydroquinone

-

Potassium carbonate (K2CO3)

-

Acetone

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of hydroquinone (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 4-iodobenzyl bromide (1.0 eq) in acetone dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

-

Recrystallize the crude product from a suitable solvent system to yield pure 4-(4-iodobenzyloxy)phenol.

Protocol 3: S-Alkylation of a Thiol with 4-Iodobenzyl Bromide

Objective: To synthesize S-(4-iodobenzyl)thiophenol.

Materials:

-

4-Iodobenzyl bromide

-

Thiophenol

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask, dissolve thiophenol (1.0 eq) in ethanol.

-

Add a solution of sodium hydroxide (1.0 eq) in water to the flask and stir for 15 minutes to form the sodium thiophenolate.

-

Add a solution of 4-iodobenzyl bromide (1.0 eq) in ethanol to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous Na2SO4.

-

Filter and concentrate the organic layer to obtain the crude S-(4-iodobenzyl)thiophenol, which can be further purified by column chromatography if necessary.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the reactions described above.

Caption: Experimental workflow for N-alkylation.

Caption: Experimental workflow for O-alkylation.

Caption: Experimental workflow for S-alkylation.

Conclusion

4-Iodobenzyl bromide is a highly effective reagent for the introduction of the 4-iodobenzyl moiety onto a diverse range of nucleophiles. Its reactivity is characteristic of a benzylic bromide, readily undergoing SN2 reactions with soft and hard nucleophiles. While the para-iodo substituent has a modest electronic influence on the reaction rate, the synthetic utility of this compound lies in its dual reactivity, allowing for subsequent modifications at the aryl iodide position via cross-coupling reactions. The provided protocols and workflows serve as a practical guide for researchers to harness the synthetic potential of 4-iodobenzyl bromide in the development of novel molecules for pharmaceutical and material science applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Mechanochemical N-alkylation of imides [beilstein-journals.org]

- 5. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SO42-/SnO2-Catalyzed C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols and O-alkylation with O-acetyl compounds [scirp.org]

- 7. Activators and Inhibitors in Cell Biology Research [labome.com]

- 8. rsc.org [rsc.org]

The Orthogonal Reactivity of 4-Iodobenzyl Bromide: A Technical Guide for Synthetic and Medicinal Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Iodobenzyl bromide is a bifunctional reagent of significant interest in organic synthesis and medicinal chemistry, offering two distinct and orthogonally reactive sites on a single aromatic scaffold. This guide provides a comprehensive overview of its dual reactivity, detailing the chemoselective transformations possible at the benzylic bromide and the aryl iodide positions. This unique reactivity profile makes it a valuable building block for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents and molecular probes.

Core Concepts: Dual Reactivity

4-Iodobenzyl bromide possesses two key reactive centers with differing electronic and steric properties:

-

The Benzylic Bromide (Csp³-Br): This site is highly susceptible to nucleophilic substitution reactions (SN1 and SN2). The benzylic position stabilizes the transition state of both mechanisms, leading to facile displacement of the bromide leaving group by a wide range of nucleophiles.

-

The Aryl Iodide (Csp²-I): The carbon-iodine bond on the aromatic ring is a prime site for transition metal-catalyzed cross-coupling reactions. The C-I bond is weaker than C-Br and C-Cl bonds, making it more reactive towards oxidative addition to a low-valent metal center, such as palladium(0), which is the initial step in many cross-coupling catalytic cycles.

This differential reactivity allows for the selective functionalization of one site while leaving the other intact for subsequent transformations, a powerful strategy in multi-step synthesis.

Data Presentation: A Quantitative Look at Reactivity

The chemoselectivity of 4-iodobenzyl bromide is demonstrated by the high yields achievable in reactions targeting either the benzylic bromide or the aryl iodide.

Table 1: Nucleophilic Substitution at the Benzylic Bromide Position

| Nucleophile | Reagent | Solvent | Product | Yield (%) | Reference |

| Cyanide | NaCN | Not Specified | 4-Iodobenzyl cyanide | Not Specified | [1] |

| Acetamide | Acetamide, K₂CO₃ | DMF | N-(4-Iodobenzyl)acetamide | Not Specified | [2] |

| Piperidine derivative | 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine | Not Specified | 4-(2-(Bis(4-fluorophenyl)-methoxy)ethyl)-1-(4-iodobenzyl)piperidine | Not Specified | [3][4] |

Table 2: Palladium-Catalyzed Cross-Coupling at the Aryl Iodide Position

| Reaction Type | Coupling Partner | Catalyst System | Solvent | Product | Yield (%) | Reference |

| Sonogashira | Phenylacetylene | Pd(0)/Cu(I) | THF-DMA | 4-(2-Phenylethynyl)benzyl bromide | 75 | [5] |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 4-Bromo-biaryl intermediate | ~58 (mono-coupled) | [6] |

| Suzuki-Miyaura | (3-propionamidophenyl)boronic acid | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH | Water | 4'-((3-propionamidophenyl)ethynyl)benzyl bromide | Quantitative Conversion | [7] |

Experimental Protocols: Harnessing the Dual Reactivity

Detailed methodologies for key transformations of 4-iodobenzyl bromide are provided below.

Protocol 1: Nucleophilic Substitution - Synthesis of N-(4-Iodobenzyl)acetamide

This protocol describes a representative SN2 reaction at the benzylic bromide position.

Materials:

-

4-Iodobenzyl bromide

-

Acetamide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-iodobenzyl bromide (1.0 eq) in DMF, add acetamide (1.2 eq) and K₂CO₃ (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(4-iodobenzyl)acetamide.

Protocol 2: Sonogashira Coupling - Synthesis of 4-(2-Phenylethynyl)benzyl bromide

This protocol details a palladium- and copper-catalyzed cross-coupling reaction at the aryl iodide position.

Materials:

-

4-Iodobenzyl bromide

-

Phenylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a degassed solution of 4-iodobenzyl bromide (1.0 eq) in THF, add phenylacetylene (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Add triethylamine (2.0 eq) and stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield 4-(2-phenylethynyl)benzyl bromide.

Protocol 3: Suzuki-Miyaura Coupling - Synthesis of (4'-Methylbiphenyl-4-yl)methanol

This protocol illustrates a sequential Suzuki-Miyaura coupling followed by a nucleophilic substitution, showcasing the utility of 4-iodobenzyl bromide in building complex molecules.

Step A: Suzuki-Miyaura Coupling

Materials:

-

4-Iodobenzyl bromide

-

4-Methylphenylboronic acid

-

Pd(PPh₃)₄

-

Sodium carbonate (Na₂CO₃)

-

Toluene/Ethanol/Water solvent mixture (e.g., 3:1:1)

Procedure:

-

In a round-bottom flask, combine 4-iodobenzyl bromide (1.0 eq), 4-methylphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and Na₂CO₃ (2.0 eq).

-

Add the degassed toluene/ethanol/water solvent mixture.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12 hours under an inert atmosphere.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product, 4'-(bromomethyl)-[1,1'-biphenyl]-4-yl-methyl)benzene, can be used in the next step without further purification.

Step B: Nucleophilic Substitution (Hydrolysis)

Materials:

-

Crude product from Step A

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)/Water

Procedure:

-

Dissolve the crude 4'-(bromomethyl)-[1,1'-biphenyl]-4-yl-methyl)benzene in a mixture of DMSO and water.

-

Add KOH (2.0 eq) and heat the mixture to 80 °C for 2 hours.

-

Cool the reaction to room temperature and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography to obtain (4'-methylbiphenyl-4-yl)methanol.

Mandatory Visualizations: Pathways and Workflows

Orthogonal Reactivity Workflow

Caption: Orthogonal reactivity of 4-Iodobenzyl bromide.

Androgen Receptor Signaling Pathway

4-Iodobenzyl bromide is a precursor for synthesizing ligands targeting the Androgen Receptor (AR), a key player in prostate cancer.

Caption: Simplified Androgen Receptor signaling pathway.

Dopamine Transporter (DAT) Signaling

Derivatives of 4-iodobenzyl bromide have been developed as imaging agents for the Dopamine Transporter (DAT), which is crucial for regulating dopamine levels in the brain.

Caption: Dopamine transporter (DAT) at the synapse.

Conclusion

The dual reactivity of 4-iodobenzyl bromide, characterized by its amenability to both nucleophilic substitution at the benzylic position and cross-coupling reactions at the aryl iodide position, renders it a highly versatile and valuable building block in modern organic synthesis. The ability to selectively functionalize one site over the other in a controlled manner provides a powerful tool for the efficient construction of complex molecules. This is of particular importance in the field of drug discovery and development, where 4-iodobenzyl bromide serves as a key intermediate in the synthesis of targeted therapeutics and imaging agents for critical biological targets such as the androgen receptor and the dopamine transporter. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the effective utilization of this reagent in both academic and industrial research settings.

References

- 1. 4-Iodobenzyl cyanide [chembk.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. mdpi.com [mdpi.com]

- 4. ukessays.com [ukessays.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 4-Iodobenzyl Bromide: A Building Block for Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Iodobenzyl bromide is a versatile bifunctional organic compound that has emerged as a crucial building block in modern synthetic chemistry. Its unique structure, featuring a reactive benzylic bromide and an aryl iodide, allows for orthogonal chemical transformations. This dual reactivity enables chemists to perform a wide array of reactions, including nucleophilic substitutions at the benzylic carbon and metal-catalyzed cross-coupling reactions at the aryl iodide position. This guide provides a comprehensive overview of the applications of 4-iodobenzyl bromide, with a focus on its role in the synthesis of pharmaceuticals and other complex molecules.

Core Applications in Synthesis

The reactivity of 4-iodobenzyl bromide makes it a valuable reagent in a variety of synthetic transformations. The benzylic bromide is highly susceptible to nucleophilic attack, making it ideal for alkylation reactions. Simultaneously, the aryl iodide moiety is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the formation of carbon-carbon bonds.

N-Alkylation Reactions

A primary application of 4-iodobenzyl bromide is in the N-alkylation of amines. This reaction is fundamental in the synthesis of numerous pharmaceutical intermediates. A notable example is its use in the synthesis of intermediates for angiotensin II receptor blockers like Valsartan.

Experimental Protocol: N-Alkylation of L-Valine Methyl Ester

This protocol describes the N-alkylation of L-valine methyl ester with a para-substituted benzyl bromide, a key step in the synthesis of a Valsartan intermediate. The use of 4-iodobenzyl bromide would follow a similar procedure.

-

Reaction: L-valine methyl ester hydrochloride is reacted with 1-bromo-4-(bromomethyl)benzene in the presence of a base to yield methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate.

-

Reagents and Materials:

-

L-valine methyl ester hydrochloride

-

1-bromo-4-(bromomethyl)benzene (as a proxy for 4-iodobenzyl bromide)

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Valeryl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Ether

-

Saturated aqueous NH4Cl solution

-

Water

-

Na2SO4

-

Silica gel for chromatography

-

-

Procedure:

-

Valeryl chloride is coupled with L-valine methyl ester hydrochloride in the presence of triethylamine in dichloromethane at 0 °C to afford methyl N-pentanoyl-L-valinate.

-

To a solution of the resulting compound (1.0 equivalent) and 1-bromo-4-(bromomethyl)benzene (1.1 equivalents) in anhydrous tetrahydrofuran, sodium hydride (2.0 equivalents) is added.

-

The reaction mixture is refluxed for 1 hour.

-

After cooling, the mixture is diluted with ether and washed successively with saturated aqueous NH4Cl and water.

-

The organic layer is dried over Na2SO4 and concentrated in a vacuum.

-

The residue is purified by silica gel chromatography to yield the product.

-

| Reaction Step | Reactants | Reagents/Conditions | Yield | Reference |

| N-acylation of L-valine methyl ester | Valeryl chloride, L-valine methyl ester hydrochloride | Triethylamine, Dichloromethane, 0 °C | 95% | [1] |

| N-alkylation with 1-bromo-4-(bromomethyl)benzene | Methyl N-pentanoyl-L-valinate, 1-bromo-4-(bromomethyl)benzene | Sodium hydride, Tetrahydrofuran, reflux | 70% | [1] |

Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide of 4-iodobenzyl bromide is a key functional group for palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl and aryl-alkyne structures that are prevalent in many biologically active molecules.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. 4-Iodobenzyl bromide can be utilized in a two-step sequence where the aryl iodide is first coupled, followed by further functionalization at the benzylic bromide position.

Conceptual Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Sequential Suzuki coupling and nucleophilic substitution using 4-iodobenzyl bromide.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Iodide

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl iodide, which can be adapted for 4-iodobenzyl bromide.

-

Reagents and Materials:

-

Aryl iodide (e.g., 4-iodobenzyl bromide) (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Pd(PPh3)4 (0.03 equiv)

-

K2CO3 (2.0 equiv)

-

Toluene/Ethanol/Water solvent mixture

-

-

Procedure:

-

To a reaction vessel, add the aryl iodide, arylboronic acid, Pd(PPh3)4, and K2CO3.

-

Add the solvent mixture and degas the solution.

-

Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Yield | Reference |

| 1-bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh3)4 / K2CO3 | Toluene/Ethanol/Water | - | [2] |

| 4-formylphenylboronic acid | 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline | Pd(PPh3)4 / Na2CO3 | THF | >90% | [3] |

The Sonogashira coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The aryl iodide of 4-iodobenzyl bromide is an excellent substrate for this reaction.

Conceptual Reaction Scheme: Sonogashira Coupling

Caption: Sonogashira coupling of 4-iodobenzyl bromide with a terminal alkyne.

Experimental Protocol: Sonogashira Coupling of an Aryl Iodide

This general protocol for the Sonogashira coupling can be applied to 4-iodobenzyl bromide.

-

Reagents and Materials:

-

Aryl iodide (e.g., 4-iodobenzyl bromide) (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Pd(PPh3)2Cl2 (0.02 equiv)

-

CuI (0.04 equiv)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the aryl iodide and terminal alkyne in a mixture of THF and TEA.

-

Degas the solution with an inert gas.

-

Add the Pd(PPh3)2Cl2 and CuI catalysts.

-

Stir the reaction at room temperature until completion.

-

Filter the reaction mixture to remove the amine salt.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

| Reactant 1 | Reactant 2 | Catalyst System | Base/Solvent | Yield | Reference |

| 1-bromo-4-iodobenzene | Trimethylsilylacetylene | Pd catalyst, Cu(I) cocatalyst | Base | - | [4] |

| Aryl Iodide | Terminal Alkyne | Pd(PPh3)2Cl2 / CuI | Triethylamine/THF | High | [5] |

Synthesis of Pharmaceutical Ingredients

4-Iodobenzyl bromide is a key starting material or intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Valsartan Synthesis

In the synthesis of Valsartan, a derivative of 4-bromobenzyl bromide is used to alkylate an N-acylated L-valine methyl ester. The resulting intermediate then undergoes a Negishi coupling reaction.[1] The use of 4-iodobenzyl bromide would be advantageous in the subsequent cross-coupling step due to the higher reactivity of the C-I bond compared to the C-Br bond.

Synthetic Pathway to a Valsartan Intermediate

Caption: Key steps in the synthesis of a Valsartan intermediate.[1]

Conclusion

4-Iodobenzyl bromide is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for a wide range of transformations, making it an essential tool for the construction of complex molecules, particularly in the pharmaceutical industry. The ability to perform selective N-alkylation and palladium-catalyzed cross-coupling reactions provides chemists with a powerful strategy for the efficient synthesis of diverse molecular architectures. As the demand for novel and complex organic molecules continues to grow, the applications of 4-iodobenzyl bromide are expected to expand further.

References

- 1. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. File:Symmetrical sonogashira 1-bromo-4-iodobenzene.png - Wikimedia Commons [commons.wikimedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

Spectroscopic Data of 4-Iodobenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Iodobenzyl bromide (α-Bromo-4-iodotoluene), a key reagent and intermediate in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for 4-Iodobenzyl bromide is C₇H₆BrI, and its molecular weight is 296.93 g/mol . The structural and spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for 4-Iodobenzyl bromide are presented in the following tables.

Table 1: ¹H NMR Spectroscopic Data for 4-Iodobenzyl Bromide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.72 | Doublet (d) | 2H | Ar-H (ortho to -CH₂Br) |

| 7.14 | Doublet (d) | 2H | Ar-H (ortho to -I) |

| 4.39 | Singlet (s) | 2H | -CH₂Br |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data for 4-Iodobenzyl Bromide

| Chemical Shift (δ) ppm | Assignment |

| 138.2 | Ar-C (ipso, attached to -CH₂Br) |

| 137.8 | Ar-C H (ortho to -I) |

| 131.0 | Ar-C H (ortho to -CH₂Br) |

| 93.5 | Ar-C (ipso, attached to -I) |

| 32.5 | -C H₂Br |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The significant IR absorption bands for 4-Iodobenzyl bromide are listed below.

Table 3: IR Spectroscopic Data for 4-Iodobenzyl Bromide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3020 - 2920 | Medium | Aromatic and Aliphatic C-H stretch |

| 1585 | Strong | C=C Aromatic ring stretch |

| 1485 | Strong | C=C Aromatic ring stretch |

| 1210 | Strong | C-Br stretch |

| 1010 | Strong | C-I stretch |

| 810 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

Sample Preparation: ATR (Attenuated Total Reflectance)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) is typically used for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-Iodobenzyl bromide.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1.0 - 2.0 seconds.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 512-1024 scans.

-

Relaxation Delay: 2.0 seconds.

-

Spectral Width: A spectral width of approximately 240 ppm, centered around 120 ppm.

-

Temperature: 298 K.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the residual solvent peak (CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

IR Spectroscopy Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal ATR).

Sample Preparation (ATR):

-

Ensure the ATR crystal surface is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid 4-Iodobenzyl bromide sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample spectrum.

Data Processing: The sample spectrum is automatically ratioed against the background spectrum by the instrument's software to generate the final absorbance or transmittance spectrum.

Data Visualization

The logical relationship between the chemical structure of 4-Iodobenzyl bromide and its characteristic spectroscopic signals is illustrated in the diagram below.

Caption: Logical workflow from compound to spectroscopic data.

Application Notes and Protocols for 4-Iodobenzyl Bromide in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 4-iodobenzyl bromide as a substrate in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the formation of diarylmethane structures, which are significant motifs in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a robust and widely utilized palladium-catalyzed method for forming carbon-carbon bonds.[1] The reaction couples an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[1] 4-Iodobenzyl bromide is a particularly useful substrate as it possesses two sites susceptible to palladium-catalyzed reactions: a highly reactive C(sp²)-I bond and a C(sp³)-Br bond. The greater reactivity of the carbon-iodine bond allows for selective initial coupling at the aryl iodide position under appropriate conditions.[2] Subsequent manipulation of the benzylic bromide offers a handle for further functionalization, making 4-iodobenzyl bromide a valuable precursor in multi-step syntheses.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, the C-I bond of 4-iodobenzyl bromide), forming a Pd(II) complex.[3]

-

Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium center, displacing the halide.[4]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the Suzuki-Miyaura cross-coupling of benzylic bromides and aryl iodides with various arylboronic acids. While direct data for 4-iodobenzyl bromide is limited in the compiled literature, the data for analogous benzylic bromides provides a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Benzylic Bromides with Arylboronic Acids (Data adapted from studies on various benzylic bromides)

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (L2) (10) | K₂CO₃ | DMF | 140 | 20 | 69-75 |

| 2 | 4-Methoxybenzene- boronic acid | Pd(OAc)₂ (5) | JohnPhos (L2) (10) | K₂CO₃ | DMF | 140 | 20 | 50-55 |

| 3 | 3-Methoxybenzene- boronic acid | Pd(OAc)₂ (5) | JohnPhos (L2) (10) | K₂CO₃ | DMF | 140 | 20 | 50 |

| 4 | 4-(Trifluoromethyl)phenyl- boronic acid | Pd(OAc)₂ (5) | JohnPhos (L2) (10) | K₂CO₃ | DMF | 140 | 20 | 20-35 |

Reaction conditions were for the coupling of various arylboronic acids (1.5 mmol) with a benzylic bromide (1.0 mmol) using the specified catalyst, ligand, and base (3.0 mmol) in DMF (2 mL) under microwave irradiation.[5]

Table 2: General Conditions for Suzuki Coupling of Aryl Iodides

| Catalyst System | Base | Solvent System | Temperature (°C) | Typical Time (h) | Yield |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 12-24 | Good to Excellent |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/Water | 90-100 | 4-18 | High |

| XPhos Pd G2 | Cs₂CO₃ | Ethanol/Water | 120 (Microwave) | 0.25-0.5 | High |

These are general starting conditions and may require optimization for specific substrates.[6][7]

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for 4-iodobenzyl bromide.

Protocol 1: Conventional Heating

This protocol is a general procedure for the Suzuki coupling of an aryl iodide with an arylboronic acid using conventional heating.

Materials:

-

4-Iodobenzyl bromide (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

-

Degassed solvent system (e.g., 4:1 1,4-Dioxane/Water or Toluene/Ethanol/Water)[6][8]

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry round-bottom flask, add 4-iodobenzyl bromide (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Under a positive flow of inert gas, add the palladium catalyst (2-5 mol%).

-

Add the degassed solvent system via syringe.

-

Attach a reflux condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This protocol is adapted for a rapid synthesis using microwave irradiation, which can significantly reduce reaction times.[5]

Materials:

-

4-Iodobenzyl bromide (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

-

Ligand (e.g., JohnPhos, 10 mol%)

-

Base (e.g., K₂CO₃, 3.0 eq)

-

Anhydrous, degassed DMF

-

Microwave reaction vial with a stir bar

Procedure:

-

In a microwave reaction vial, combine 4-iodobenzyl bromide (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), JohnPhos (10 mol%), and K₂CO₃ (3.0 eq).

-

Add anhydrous, degassed DMF (to achieve a concentration of ~0.5 M with respect to the limiting reagent).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 140 °C for 20 minutes with stirring.[5]

-

After the reaction is complete, cool the vial to room temperature.

-

Work up the reaction as described in Protocol 1 (steps 8-10).

Experimental Workflow and Troubleshooting

Common Issues and Solutions:

-

Low to No Product Formation: This can be due to an inactive catalyst, an inappropriate base, or the presence of oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere.[7] Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and catalyst/ligand systems may be necessary.[7]

-

Homocoupling of the Boronic Acid: This side reaction is often promoted by oxygen. Rigorous degassing of all components is crucial.[7]

-

Protodeiodination: The replacement of iodine with a hydrogen atom can occur. This may be minimized by ensuring efficient catalysis and using anhydrous solvents.

Conclusion

4-Iodobenzyl bromide is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a variety of diarylmethane derivatives. The protocols and data presented here provide a foundation for developing efficient and high-yielding coupling procedures. Careful optimization of the catalyst system, base, and reaction conditions is key to achieving the desired outcome, particularly when working with complex substrates in the context of drug discovery and development.

References

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with 4-Iodobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides. This reaction, catalyzed by palladium and copper complexes, is conducted under mild conditions and tolerates a wide variety of functional groups, making it exceptionally useful in the synthesis of complex molecules for pharmaceuticals, natural products, and organic materials.

A direct Sonogashira coupling of terminal alkynes with 4-iodobenzyl bromide is often challenging due to the potential for side reactions at the reactive benzylic bromide site. A more robust and widely applicable strategy involves a two-step synthetic sequence. This approach entails the Sonogashira coupling of a terminal alkyne with a stable precursor, such as 4-iodobenzyl alcohol or 4-iodobenzaldehyde, followed by the conversion of the resulting product to the desired 4-(alkynyl)benzyl bromide. This method ensures high chemoselectivity and provides a reliable route to the target compounds.

Reaction Principle: A Two-Step Synthetic Approach

The recommended synthetic strategy is a two-step process that circumvents the challenges of a direct coupling with 4-iodobenzyl bromide.

Step 1: Sonogashira Coupling of a Precursor Molecule

The initial step involves the Sonogashira coupling of a terminal alkyne with either 4-iodobenzyl alcohol or 4-iodobenzaldehyde. The reaction proceeds via a dual catalytic cycle involving palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the subsequent reductive elimination to form the C-C bond, while the copper co-catalyst activates the terminal alkyne.

Step 2: Conversion to the Benzyl Bromide

Following the successful coupling, the benzylic alcohol or aldehyde functionality is converted to the corresponding benzyl bromide. For the 4-(alkynyl)benzyl alcohol intermediate, a common and effective method is treatment with phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS). If 4-iodobenzaldehyde is used as the starting material, the resulting 4-(alkynyl)benzaldehyde is first reduced to the corresponding alcohol, typically using a mild reducing agent like sodium borohydride (NaBH₄), and then subjected to bromination.

Data Presentation: Representative Yields

The following tables summarize representative yields for the two-step synthesis of 4-(alkynyl)benzyl bromides.

Table 1: Sonogashira Coupling of 4-Iodobenzyl Alcohol with Various Terminal Alkynes

| Entry | Terminal Alkyne | Product of Coupling | Typical Yield (%) |

| 1 | Phenylacetylene | 4-(Phenylethynyl)benzyl alcohol | 85-95 |

| 2 | 1-Hexyne | 4-(Hex-1-yn-1-yl)benzyl alcohol | 80-90 |

| 3 | Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)benzyl alcohol | 90-98 |

| 4 | Propargyl alcohol | 4-(3-Hydroxyprop-1-yn-1-yl)benzyl alcohol | 75-85 |

Table 2: Sonogashira Coupling of 4-Iodobenzaldehyde with Various Terminal Alkynes

| Entry | Terminal Alkyne | Product of Coupling | Typical Yield (%) |

| 1 | Phenylacetylene | 4-(Phenylethynyl)benzaldehyde | 88-96 |

| 2 | 1-Hexyne | 4-(Hex-1-yn-1-yl)benzaldehyde | 82-92 |

| 3 | Cyclohexylacetylene | 4-(Cyclohexylethynyl)benzaldehyde | 85-93 |

| 4 | (4-Methoxyphenyl)acetylene | 4-((4-Methoxyphenyl)ethynyl)benzaldehyde | 87-95 |

Table 3: Conversion of 4-(Alkynyl)benzyl Alcohols to 4-(Alkynyl)benzyl Bromides

| Entry | Starting Material | Brominating Agent | Product | Typical Yield (%) |

| 1 | 4-(Phenylethynyl)benzyl alcohol | PPh₃ / NBS | 1-(Bromomethyl)-4-(phenylethynyl)benzene | 85-95 |

| 2 | 4-(Hex-1-yn-1-yl)benzyl alcohol | PBr₃ | 1-(Bromomethyl)-4-(hex-1-yn-1-yl)benzene | 80-90 |

Experimental Protocols

Protocol 1: Sonogashira Coupling of 4-Iodobenzyl Alcohol with Phenylacetylene

Materials:

-

4-Iodobenzyl alcohol

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry, argon-purged flask, add 4-iodobenzyl alcohol (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

-

Add anhydrous THF and triethylamine (2.0 eq.).

-

Stir the mixture at room temperature for 10 minutes.

-

Add phenylacetylene (1.2 eq.) dropwise.

-

Heat the reaction mixture to 60 °C and monitor by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-(phenylethynyl)benzyl alcohol.

Protocol 2: Sonogashira Coupling of 4-Iodobenzaldehyde with Phenylacetylene

Materials:

-

4-Iodobenzaldehyde

-

Phenylacetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Diisopropylamine (DIPA)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

In a Schlenk flask under an argon atmosphere, dissolve 4-iodobenzaldehyde (1.0 eq.), Pd(OAc)₂ (0.01 eq.), PPh₃ (0.02 eq.), and CuI (0.02 eq.) in anhydrous DMF.

-

Add diisopropylamine (2.5 eq.) and phenylacetylene (1.1 eq.).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield 4-(phenylethynyl)benzaldehyde.

Protocol 3: Synthesis of 4-(Phenylethynyl)benzyl Bromide from 4-(Phenylethynyl)benzyl Alcohol

Materials:

-

4-(Phenylethynyl)benzyl alcohol

-

Triphenylphosphine (PPh₃)

-

N-Bromosuccinimide (NBS)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve 4-(phenylethynyl)benzyl alcohol (1.0 eq.) in anhydrous DCM in a flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triphenylphosphine (1.1 eq.) portion-wise, followed by the slow addition of N-bromosuccinimide (1.1 eq.).

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain 1-(bromomethyl)-4-(phenylethynyl)benzene.

Mandatory Visualizations

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Caption: Two-step workflow for the synthesis of 4-(alkynyl)benzyl bromides.

Application Notes and Protocols for the Heck Reaction of 4-Iodobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Heck reaction of 4-iodobenzyl bromide, a versatile building block in organic synthesis. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, allows for the coupling of 4-iodobenzyl bromide with a variety of alkenes to generate substituted styrene derivatives and other complex molecules.[1] This methodology is of significant interest in drug discovery and materials science due to its reliability and tolerance of various functional groups.

Reaction Principle

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (in this case, the aryl iodide of 4-iodobenzyl bromide) with an alkene in the presence of a palladium catalyst and a base.[1] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl iodide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product and regenerate the active palladium catalyst. The presence of the bromomethyl group on the aromatic ring offers a further site for chemical modification, making 4-iodobenzyl bromide a particularly useful bifunctional reagent.

Key Reaction Parameters and Optimization

The success and efficiency of the Heck reaction with 4-iodobenzyl bromide are contingent on several critical parameters. Optimization of these conditions is often necessary to achieve high yields and selectivity.

Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst precursor.[2] Other palladium sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be employed.[1]

Ligand: While some Heck reactions can proceed without a ligand, the use of phosphine ligands, such as triphenylphosphine (PPh₃), is often beneficial for stabilizing the palladium catalyst and improving reaction outcomes.

Base: An organic or inorganic base is required to neutralize the hydrogen halide generated during the catalytic cycle. Triethylamine (Et₃N) is a frequently used organic base, while inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are also effective.[1]

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are typically used to facilitate the reaction.[3]

Temperature: The reaction temperature is a crucial factor, with typical ranges between 80°C and 140°C.[2] Microwave irradiation can also be employed to accelerate the reaction.

Alkene Substrate: Electron-deficient alkenes, such as acrylates and styrenes, are generally excellent coupling partners in the Heck reaction.[1]

Tabulated Reaction Conditions

The following tables summarize typical conditions for the Heck reaction of 4-iodobenzyl bromide with various alkenes, based on analogous reactions with aryl iodides. These tables are intended to serve as a starting point for reaction optimization.

Table 1: Heck Coupling of 4-Iodobenzyl Bromide with Styrene

| Parameter | Condition | Notes |

| Palladium Catalyst | Pd(OAc)₂ (1-2 mol%) | A common and effective catalyst precursor. |